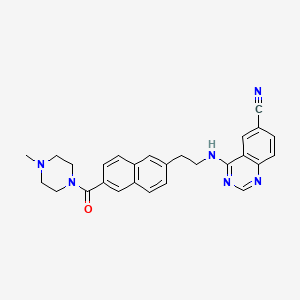

Senexin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Senexin B, also known as BCD-115, is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19) with potential antineoplastic and chemoprotective activities . Upon oral administration, this compound binds to and inhibits the activity of CDK8/19, which prevents activation of CDK8/19-mediated oncogenic signaling pathways, blocks selective transcription of certain tumor-promoting genes, and inhibits proliferation of CDK8/19-overexpressing tumor cells .

Synthesis Analysis

Senexins are potent and selective quinazoline inhibitors of CDK8/19 Mediator kinases. To improve their potency and metabolic stability, quinoline-based derivatives were designed through a structure-guided strategy based on the simulated drug-target docking model of Senexin A and this compound .Molecular Structure Analysis

This compound has a molecular formula of C27H26N6O and a molecular weight of 450.5 g/mol . The IUPAC name for this compound is 4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile .Chemical Reactions Analysis

This compound is a potent inhibitor of CDK8/19, exhibiting inhibitory activity with high selectivity . It has been shown to inhibit phosphorylation of STAT5 S726 and STAT1 S727 in cancer cells in vitro .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 450.53 . It is soluble in DMSO .科学研究应用

炎症反应抑制

Senexin B已被发现可以抑制细菌和病毒诱导的单核细胞炎症反应 {svg_1}. 它可以防止THP1和U937细胞系以及人外周血来源的单核细胞中促炎细胞因子的基因表达诱导 {svg_2}. 这表明this compound可能是治疗以过度炎症为特征的疾病的潜在治疗剂。

增强癌症治疗中的放射治疗

This compound与γ光子照射联合使用,可以增加对数生长期结肠腺癌细胞系HCT116(完整p53)的死亡率 {svg_3}. 这伴随着细胞周期阻滞的预防和“衰老”表型的减少 {svg_4}. 这表明this compound可以提高癌症治疗中放射治疗的有效性。

抑制乳腺癌细胞生长

This compound已被发现以浓度依赖的方式抑制含有雌激素的培养基中MCF-7、BT474和T47D-ER/Luc乳腺癌细胞的细胞生长 {svg_5}. 这表明this compound可能是某些类型乳腺癌的潜在治疗剂。

在干细胞研究中诱导β细胞

在干细胞研究中,CDK8/19抑制剂如this compound已被发现可以有效诱导β细胞 {svg_6}. 将非诱变ALK5抑制剂SB431542与CDK8/19抑制剂this compound联合治疗可以产生具有与ALK5iII相当的体外细胞组成和体内功效的iPICs {svg_7}. 这表明this compound可能在干细胞研究和治疗中发挥作用。

作用机制

Target of Action

Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .

Mode of Action

This compound selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .

Biochemical Pathways

This compound plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .

未来方向

生化分析

Biochemical Properties

Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .

Cellular Effects

This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .

Transport and Distribution

Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .

Subcellular Localization

Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .

属性

IUPAC Name |

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNADJTWHOAMTLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1449228-40-3 |

Source

|

| Record name | Senexin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SENEXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)